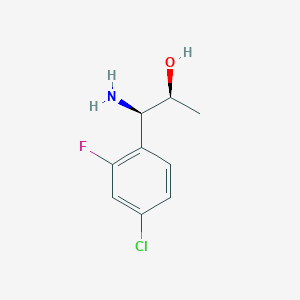

(1R,2S)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL

Description

Introduction and Chemical Identity of (1R,2S)-1-Amino-1-(4-Chloro-2-Fluorophenyl)Propan-2-OL

Systematic Nomenclature and IUPAC Classification

The compound (1R,2S)-1-amino-1-(4-chloro-2-fluorophenyl)propan-2-ol is defined by the International Union of Pure and Applied Chemistry (IUPAC) as a secondary amino alcohol with a propan-2-ol backbone substituted at the first carbon by a 4-chloro-2-fluorophenyl group and an amino group. Its molecular formula, C₉H₁₁ClFNO , reflects a molecular weight of 203.64 g/mol . The systematic name adheres to IUPAC rules by prioritizing functional groups and substituents:

- Propan-2-ol indicates a three-carbon chain with a hydroxyl group on the second carbon.

- 1-Amino specifies the primary amine on the first carbon.

- 4-Chloro-2-fluorophenyl denotes a benzene ring with chlorine at the para position (C4) and fluorine at the ortho position (C2).

The structural formula, represented by the SMILES string C[C@@H]([C@@H](C1=C(C=C(C=C1)Cl)F)N)O, encodes the absolute configuration using the Cahn-Ingold-Prelog (CIP) system.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS No. | 1270091-10-5 | |

| Molecular Formula | C₉H₁₁ClFNO | |

| Molecular Weight | 203.64 g/mol | |

| SMILES | C[C@@H]([C@@H](C1=C(C=C(C=C1F)Cl)N)O |

Historical Development in Chiral Amino Alcohol Research

Chiral amino alcohols like (1R,2S)-1-amino-1-(4-chloro-2-fluorophenyl)propan-2-ol emerged as pivotal intermediates in the late 20th century, driven by the demand for enantioselective catalysts and pharmaceutical building blocks. Early synthetic routes relied on reduction of α-amino ketones or aminolysis of epoxides , but these methods suffered from low yields and poor stereocontrol. The advent of asymmetric hydrogenation in the 1990s, using chiral transition-metal catalysts (e.g., Ru-BINAP complexes), enabled efficient production of enantiopure amino alcohols.

This compound’s development parallels advancements in halogenated phenylpropanolamine derivatives , where halogenation (Cl, F) enhances metabolic stability and receptor binding affinity. For instance, fluorine’s electronegativity improves lipid solubility, while chlorine’s steric bulk influences conformational rigidity.

Position within Halogenated Phenylpropanolamine Derivatives

(1R,2S)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-ol belongs to a subclass of halogenated phenylpropanolamines , characterized by a phenyl ring substituted with halogens and a propanolamine side chain. Key structural comparisons include:

- Phenylpropanolamine : The parent compound lacks halogen substituents and serves as a decongestant.

- 4-Chloro Derivatives : Chlorine at C4 increases steric hindrance, altering pharmacokinetics.

- 2-Fluoro Derivatives : Fluorine’s inductive effect enhances acidity of adjacent protons, influencing hydrogen-bonding interactions.

The synergistic effects of 4-chloro and 2-fluoro substituents in this compound optimize its physicochemical properties for applications in chiral resolution and catalysis.

Stereochemical Designation and Cahn-Ingold-Prelog Priority

The stereochemistry of (1R,2S)-1-amino-1-(4-chloro-2-fluorophenyl)propan-2-ol is determined via the Cahn-Ingold-Prelog (CIP) priority rules . For each stereocenter:

C1 (Amino-bearing carbon) :

- Substituents: NH₂ (1), C6H₃ClF (2), CH(CH₂OH) (3), H (4).

- Priorities: NH₂ > C6H₃ClF > CH(CH₂OH) > H.

- Configuration: R (counterclockwise arrangement of priorities 1→2→3).

C2 (Hydroxyl-bearing carbon) :

- Substituents: OH (1), C1 (with NH₂ and aryl group) (2), CH₃ (3), H (4).

- Priorities: OH > C1 > CH₃ > H.

- Configuration: S (clockwise arrangement of priorities 1→2→3).

The 1R,2S designation is confirmed via X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy.

Table 2: Stereochemical Analysis

| Stereocenter | Substituents (Priority Order) | Configuration |

|---|---|---|

| C1 | NH₂ > C₆H₃ClF > CH(CH₂OH) > H | R |

| C2 | OH > C1 > CH₃ > H | S |

Properties

Molecular Formula |

C9H11ClFNO |

|---|---|

Molecular Weight |

203.64 g/mol |

IUPAC Name |

(1R,2S)-1-amino-1-(4-chloro-2-fluorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H11ClFNO/c1-5(13)9(12)7-3-2-6(10)4-8(7)11/h2-5,9,13H,12H2,1H3/t5-,9-/m0/s1 |

InChI Key |

BYTVMEMMBGDOMU-CDUCUWFYSA-N |

Isomeric SMILES |

C[C@@H]([C@@H](C1=C(C=C(C=C1)Cl)F)N)O |

Canonical SMILES |

CC(C(C1=C(C=C(C=C1)Cl)F)N)O |

Origin of Product |

United States |

Preparation Methods

Formation of Hydroxy Ketone Intermediate

The synthetic sequence typically starts with a substituted propiophenone derivative, such as 1-(4-chloro-2-fluorophenyl)-1-hydroxy-2-propanone. This intermediate can be prepared by alpha-halogenation or other functional group transformations on the aromatic ketone precursor.

Oximation

- The hydroxy ketone is reacted with a hydroxylamine salt (e.g., hydroxylamine hydrochloride) in the presence of a base (e.g., sodium acetate, sodium hydroxide) to form the corresponding oxime.

- The reaction is usually performed in biphasic systems with organic solvents such as di-n-butyl ether, toluene, or ethyl acetate and aqueous phases.

- Temperature control between 0°C and 30°C is critical to optimize yield and selectivity.

Reduction of Oxime to Amino Alcohol

- The oxime is reduced to the amino alcohol using a catalytic hydrogenation process.

- A preferred reducing agent system includes finely divided nickel and aluminum metals in specific ratios (1.5 to 5.0), which facilitates efficient and stereoselective reduction.

- Alternative methods include catalytic hydrogenation with chiral or achiral catalysts or use of dissolving metals.

Isolation and Purification

- The crude amino alcohol is treated to separate the desired stereoisomer from its optical antipode and diastereomers.

- This is achieved by forming salts with organic acids (e.g., acetic acid, malonic acid, benzoic acid) or inorganic acids followed by selective crystallization.

- The pure base form of the amino alcohol is extracted using organic solvents such as toluene, benzene, or diethyl ether.

- Final purification can involve chromatographic techniques such as reverse-phase HPLC with specific mobile phases and UV detection.

Industrial and Continuous Flow Adaptations

- For scalability and efficiency, industrial synthesis may employ continuous flow reactors, enabling better control over reaction parameters and improved yield.

- Chiral catalysts are optimized for continuous processes to maintain stereochemical integrity.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Solvents | Temperature Range | Notes |

|---|---|---|---|---|

| Hydroxy ketone formation | Alpha-halogenation or functionalization | Various organic solvents | Ambient to moderate | Starting material for oximation |

| Oximation | Hydroxylamine salt + base (NaOH, NaOAc, K2CO3) | Di-n-butyl ether, toluene | 0°C to 30°C | Biphasic system, vigorous stirring |

| Reduction of oxime | Ni-Al catalyst mixture or catalytic hydrogenation | Ethanol, toluene, or similar | 0°C to 70°C | Stereoselective reduction |

| Salt formation & resolution | Organic acids (acetic, malonic, benzoic acid) | Water, methanol, ethanol | Ambient | Separation of stereoisomers |

| Extraction & purification | Organic solvents (toluene, benzene, diethyl ether) | - | Ambient | Isolation of pure amino alcohol base |

| Chromatographic purification | Reverse-phase HPLC, UV detection at 210 nm | Mobile phase with methanol, buffer | Ambient | Ensures stereochemical purity |

Research Findings and Optimization

- The molar ratios of hydroxylamine salt to hydroxy ketone are critical, typically maintained between 0.7 to 2.5, preferably 1.0 to 1.5, to maximize oxime yield without excess reagent waste.

- The pH during oximation is controlled to neutral or slightly basic (pH 7-8) for optimal reaction rate and selectivity.

- The choice of organic acid for salt formation influences the resolution efficiency; acids with varying pKa and solubility profiles are screened to optimize separation.

- Catalytic hydrogenation conditions, including catalyst composition and temperature, are fine-tuned to favor the (1R,2S) stereoisomer formation with minimal side products.

- Analytical methods such as HPLC with a C-18 column and UV detection at 210 nm are standard for monitoring purity and stereochemical resolution, with resolution factors >2.0 considered acceptable.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Medicinal Chemistry Applications

Antidepressant Properties

Research indicates that compounds similar to (1R,2S)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL exhibit potential as antidepressants. The compound's structural features may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways. Preliminary studies suggest that this compound could serve as a lead structure for developing new antidepressant drugs.

Case Study: Synthesis and Biological Evaluation

A recent study synthesized various derivatives of (1R,2S)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL to evaluate their biological activity. The synthesized derivatives were tested for their binding affinity to serotonin receptors and showed promising results, indicating that modifications to the compound could enhance its therapeutic efficacy against depression .

Cosmetic Formulations

Topical Applications

(1R,2S)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL has been investigated for its potential use in cosmetic formulations. Its properties as a moisturizing agent and skin conditioner make it suitable for inclusion in lotions and creams.

Case Study: Formulation Development

In a study focused on developing a novel emulsion formulation for skin care, (1R,2S)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL was incorporated into various formulations. The results demonstrated significant improvements in skin hydration and texture, suggesting that this compound can enhance the sensory properties of cosmetic products .

Mechanism of Action

The mechanism by which (1R,2S)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in aromatic substituents, stereochemistry, or backbone modifications. Key differences in molecular properties, synthesis routes, and commercial availability are highlighted.

Structural and Molecular Properties

*Calculated based on molecular formula.

Key Observations:

- The 4-iodo substituent in may influence binding through heavy atom effects.

- Steric and Electronic Factors : The 2-chloro-4-trifluoromethyl analog has higher steric bulk, which might hinder receptor binding but improve metabolic stability.

- Commercial Availability : Several analogs (e.g., ) are discontinued, suggesting challenges in synthesis or stability.

Q & A

Q. Q1. What are the recommended methodologies for synthesizing (1R,2S)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL with high enantiomeric purity?

Methodological Answer: Stereoselective synthesis is critical. Use chiral auxiliaries or asymmetric catalysis to control the (1R,2S) configuration. For example:

- Chiral Resolution : Employ chiral chromatography (e.g., HPLC with amylose-based columns) to separate enantiomers, as demonstrated for structurally similar fluorophenylpropanolamines .

- Asymmetric Hydrogenation : Catalytic hydrogenation of ketone precursors using Ru-BINAP complexes can yield high enantiomeric excess (ee >95%) .

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) improves enantiopurity .

Q. Q2. How can the stereochemical configuration of this compound be confirmed experimentally?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Cu-Kα radiation, 100 K) as applied to analogous chlorophenyl ethanol derivatives .

- Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra for (1R,2S) and (1S,2R) configurations .

- NMR Chiral Derivatization : Use Mosher’s acid to form diastereomeric esters and analyze H NMR splitting patterns .

Advanced Research Questions

Q. Q3. What computational strategies predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Docking Simulations : Employ AutoDock Vina or Schrödinger Suite to model binding to fluorophenyl-sensitive targets (e.g., adrenergic receptors). Parameterize the 4-chloro-2-fluorophenyl group’s electrostatic potential .

- MD Simulations : Run 100-ns molecular dynamics trajectories in explicit solvent (TIP3P water) to assess stability of ligand-receptor complexes .

- QSAR Modeling : Coramine substituent effects (Cl, F) with logP and polar surface area to predict bioavailability .

Q. Q4. How do structural modifications (e.g., halogen substitution) impact the compound’s physicochemical properties?

Methodological Answer:

- Fluorine vs. Chlorine Effects :

- Lipophilicity : Replace 4-Cl with 4-F increases logP by ~0.5 units (measured via shake-flask method) .

- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation compared to chlorine .

- Stereoelectronic Analysis : Use DFT (B3LYP/6-31G*) to calculate Hammett σ values for substituents .

Q. Q5. How should researchers address contradictions in reported synthetic yields for this compound?

Methodological Answer:

- Reaction Optimization : Screen solvents (e.g., THF vs. MeCN) and temperatures to reproduce literature conditions .

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., diastereomers or dehalogenated species) .

- Scale-Dependent Effects : Test micro- vs. macro-scale reactions; stirring rate and catalyst loading often impact yields .

Q. Q6. What analytical techniques resolve ambiguities in spectral data (e.g., 19^{19}19F NMR splitting)?

Methodological Answer:

- High-Resolution F NMR : Use a 600 MHz spectrometer with a cryoprobe to distinguish J-coupling between F and adjacent protons .

- 2D HSQC : Correlate F signals with H shifts for unambiguous assignment .

- Computational Prediction : Compare experimental shifts with DFT-calculated chemical shifts (GIAO method) .

Q. Q7. How does the compound’s stereochemistry influence its pharmacokinetic profile?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.